molecular formula C14H23NO3 B491311 Butyl[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 794551-45-4

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine

Cat. No.: B491311
CAS No.: 794551-45-4
M. Wt: 253.34g/mol
InChI Key: XZEQMSOWOSOIIA-UHFFFAOYSA-N
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Description

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine (CAS: 794551-45-4) is a tertiary amine featuring a butyl group attached to a benzylamine scaffold substituted with methoxy groups at the 2-, 3-, and 4-positions of the phenyl ring. This compound is synthesized through alkylation or reductive amination protocols, as inferred from related benzylamine derivatives .

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-9-15-10-11-7-8-12(16-2)14(18-4)13(11)17-3/h7-8,15H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEQMSOWOSOIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with butylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Substituent Position Variations on the Phenyl Ring

The position of methoxy groups on the phenyl ring significantly influences electronic and steric properties:

  • tert-Butyl[(2,4,5-trimethoxyphenyl)methyl]amine (CAS: 893572-34-4): Differs in methoxy substitution (2,4,5 vs. 2,3,4).
  • 3,4,5-Trimethoxyphenyl derivatives : Commonly found in antitumor agents (e.g., combretastatin A-4), the symmetric 3,4,5-substitution optimizes π-π stacking with protein targets. The asymmetric 2,3,4-substitution in Butyl[(2,3,4-trimethoxyphenyl)methyl]amine may alter binding affinities .

Table 1: Substituent Position Comparisons

Compound Methoxy Positions Molecular Formula Key Properties/Applications Reference
This compound 2,3,4 C₁₅H₂₃NO₃ High lipophilicity; research use
tert-Butyl[(2,4,5-trimethoxyphenyl)methyl]amine 2,4,5 C₁₄H₂₃NO₃ Potential antitumor agent
Combretastatin A-4 derivatives 3,4,5 Varies Anticancer, tubulin inhibition

Alkyl Chain Modifications on the Amine Group

The length and branching of the alkyl chain impact lipophilicity and metabolic stability:

  • Methyl[(2,3,4-trimethoxyphenyl)methyl]amine (CAS: 709649-63-8): A shorter methyl group reduces lipophilicity (logP ~1.5 vs.
  • N-[2-(4-Chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine (CAS: 353779-53-0): Incorporates a chlorophenyl ethyl group, introducing halogen-based electronic effects and enhanced receptor affinity via hydrophobic interactions .

Table 2: Alkyl Chain Comparisons

Compound Alkyl Group Molecular Formula Key Properties Reference
This compound Butyl C₁₅H₂₃NO₃ High lipophilicity
Methyl[(2,3,4-trimethoxyphenyl)methyl]amine Methyl C₁₂H₁₇NO₃ Lower logP; faster renal clearance
N-[2-(4-Chlorophenyl)ethyl] derivative 4-Chlorophenyl ethyl C₁₈H₂₂ClNO₃ Enhanced receptor binding

Functional Group Additions

  • Fluorinated analogs : Pentafluoro derivatives (e.g., 3,3,4,4,4-Pentafluoro-1-(2,3,4-trimethoxyphenyl)butyl-2-amine) exhibit increased metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .
  • Phosphate prodrugs: Sodium/potassium phosphate salts of combretastatin analogs improve water solubility (>10 mg/mL vs. <0.1 mg/mL for non-ionic analogs), addressing formulation challenges .

Biological Activity

Butyl[(2,3,4-trimethoxyphenyl)methyl]amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure with a butyl group linked to a benzylamine moiety that contains three methoxy groups at the 2, 3, and 4 positions on the phenyl ring. Its molecular formula is C14H21NO3C_{14}H_{21}NO_3, and it has a molecular weight of approximately 249.33 g/mol. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The compound demonstrated an IC50 value of 1.31 μM against HepG2 cells and 1.37 μM against A549 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial activity . Preliminary studies suggest that this compound possesses the ability to inhibit the growth of several bacterial strains, which may be attributed to its structural features that enhance its interaction with microbial targets.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. It is known to interact with proteins such as tubulin and heat shock protein 90 (Hsp90), which are critical for cellular processes like mitosis and stress response. Additionally, its trimethoxyphenyl group enhances lipophilicity and facilitates better membrane penetration, contributing to its biological efficacy.

Case Studies

  • Study on Anticancer Activity : In a study published in Nature Communications, researchers synthesized derivatives of this compound and evaluated their anticancer effects. The results highlighted that modifications to the methoxy groups significantly influenced the compound's antiproliferative activity against cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundContains butyl group; three methoxy substituentsAnticancer and antimicrobial properties
2,3,4-TrimethoxybenzylamineSimilar structure but lacks butyl groupModerate anticancer activity
Butyl[(3,4,5-trimethoxyphenyl)methyl]amineDifferent methoxy positionsPotentially lower biological activity

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